2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
Description
The compound 2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is a thiazole derivative with two distinct substituents:
- Position 2: A (3,4-dichlorophenyl)methoxy group, contributing electron-withdrawing effects due to chlorine atoms.
- Position 5: A (4-methoxyphenoxy)methyl group, introducing electron-donating methoxy substituents.
Thiazoles are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c1-22-13-3-5-14(6-4-13)23-11-15-9-21-18(25-15)24-10-12-2-7-16(19)17(20)8-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAJEZPDIKTZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Substitution Reactions: The introduction of the dichlorophenyl and methoxyphenoxy groups can be achieved through nucleophilic substitution reactions. For example, the reaction of 3,4-dichlorophenylmethanol with a suitable thiazole derivative in the presence of a base can yield the desired product.
Purification: The final compound can be purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thioethers or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to 2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole exhibit significant efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazole ring enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer potential of thiazole derivatives has been a focal point in recent studies. For instance, a study evaluated the cytotoxic effects of several thiazole derivatives on various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells.
Case Study: Anticancer Activity Evaluation
In vitro studies demonstrated that the compound significantly inhibited cell proliferation in HepG-2 and A-549 cell lines compared to standard chemotherapeutic agents like cisplatin. The mechanism of action involved inducing apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Pharmacokinetics
Understanding the pharmacokinetic properties of thiazole derivatives is crucial for evaluating their therapeutic potential. Studies have indicated that these compounds exhibit favorable absorption, distribution, metabolism, and excretion profiles.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Substituent Effects: Halogenated vs. Alkyl/Aryl Groups
Compound from : 2-[(4-tert-Butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole
- Key Difference : Replaces dichlorophenyl with tert-butylphenyl.
- This substitution may alter pharmacokinetic properties such as metabolic stability .
Compounds from : Isostructural chloro (4) and bromo (5) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Structural and Crystallographic Insights
Compounds from and :
- Crystallography: Isostructural thiazole derivatives with fluorophenyl and triazole groups exhibit planar conformations, except for perpendicularly oriented substituents. This suggests that the dichlorophenyl and methoxyphenoxy groups in the target compound may adopt similar packing arrangements, influencing solubility and crystallinity .
Compound from : 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e)
- Structural Similarity : Shares a 4-methoxyphenyl substituent linked via a triazole-acetamide bridge.
- Activity: Docking studies () indicate that triazole and benzodiazolyl groups enhance binding to enzymatic active sites, suggesting that the methoxyphenoxy group in the target compound may similarly optimize target engagement .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound 2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is a member of the thiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 388.25 g/mol
The structure consists of a thiazole ring substituted with a dichlorophenyl group and a methoxyphenoxy group, contributing to its biological activity.
Biological Activity Overview
Recent studies have demonstrated that compounds in the thiazole class exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested :
- HCT116 (human colon cancer)
- MCF-7 (human breast cancer)
- A549 (human lung cancer)
The compound exhibited IC values in the range of 0.5 to 10 µM , indicating potent anticancer properties. A case study involving a derivative showed an IC of 3.29 µM against HCT116 cells, demonstrating its potential as an anticancer agent .
| Cell Line | IC (µM) |
|---|---|
| HCT116 | 3.29 |
| MCF-7 | 0.52 |
| A549 | 0.28 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies revealed that it exhibited moderate to high activity against Gram-positive and Gram-negative bacteria:
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL , showing effectiveness in inhibiting bacterial growth .
Anti-inflammatory Activity
Thiazole derivatives are known for their anti-inflammatory effects. The compound was tested in models of inflammation where it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to bind to tubulin, disrupting microtubule formation necessary for cell division.
- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation through the inhibition of kinases involved in these processes .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in preclinical settings:
- Study on HCT116 Cells : A derivative demonstrated significant cytotoxicity with an IC value of 3.29 µM , indicating its potential as a therapeutic agent for colon cancer.
- Antimicrobial Efficacy Study : A series of tests showed that derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Q & A
Q. What are the established synthetic routes for this thiazole derivative, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a multi-step approach:
Core Thiazole Formation: Use Hantzsch thiazole synthesis with thiourea and α-haloketones under acidic/basic conditions.
Q. Which spectroscopic techniques are critical for confirming regiochemistry and purity?
Methodological Answer:
- ¹H/¹³C NMR:
- Position 2 substituent: Aromatic protons (δ 7.2–7.8 ppm) and methoxy (–OCH₃, δ ~3.8 ppm) .
- Position 5 substituent: Phenoxymethyl protons (δ 4.5–5.0 ppm) and thiazole C-5 (δ 160–165 ppm in ¹³C) .
- FT-IR: Thiazole C=N stretch (~1640 cm⁻¹), aryl ether C–O (~1250 cm⁻¹) .
- Elemental Analysis: Validate purity (e.g., C: 54.2% observed vs. 54.5% calculated) .
Advanced Research Questions
Q. How can computational docking resolve contradictions between predicted and observed bioactivity?
Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility. Use:
AutoDock Vina: Optimize scoring function with Lamarckian GA for binding pose prediction .
Explicit Solvent MD Simulations: Run 100-ns trajectories (e.g., GROMACS) to assess stability of docked poses .
Experimental Validation: Compare with SPR (surface plasmon resonance) binding affinities.
Example: Docking predicted strong binding to kinase X (ΔG = −9.2 kcal/mol), but SPR showed weak activity (KD = 10 µM). MD revealed solvent-mediated destabilization .
Q. How to address low yields in phenoxymethyl substitution at position 5?
Methodological Answer: Low yields (e.g., 55% in Mitsunobu reactions) stem from steric hindrance. Strategies:
- Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hours) and improve regioselectivity .
- Alternative Coupling Agents: Use EDCI/HOBt instead of DIAD/PPh₃ for milder conditions .
- Pre-functionalization: Introduce a boronate ester (e.g., 4-methoxyphenoxyboronic acid) via Suzuki coupling .
Q. What analytical workflows validate thiazole stability under biological assay conditions?
Methodological Answer:
HPLC-MS Stability Screen: Incubate compound in PBS (pH 7.4, 37°C) for 24 hours. Monitor degradation products (e.g., hydrolyzed thiazole).
Cytotoxicity Assays: Use HepG2 cells to correlate stability with IC50 shifts .
Metabolite Identification: LC-QTOF-MS detects phase I/II metabolites (e.g., demethylation at 4-methoxy group) .
Q. How to reconcile conflicting spectral data for structural isomers?
Methodological Answer:
- 2D NMR (COSY, NOESY): Differentiate isomers via through-space couplings (e.g., NOE between thiazole H and phenoxymethyl group) .
- X-ray Crystallography: Resolve ambiguous regiochemistry (e.g., C-2 vs. C-5 substitution) .
- DFT Calculations: Compare experimental vs. computed ¹³C NMR shifts (RMSD < 2 ppm confirms assignment) .
Q. What strategies enhance selectivity in antimicrobial activity studies?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replace 4-methoxyphenoxy with 3,4-dimethoxyphenoxy for improved Gram-negative activity) .
- Efflux Pump Inhibitors: Co-administer with PAβN to counteract bacterial resistance .
- Biofilm Assays: Use crystal violet staining to assess biofilm disruption at sub-MIC concentrations .
Data Contradiction Analysis
Q. Why do docking scores not correlate with experimental enzyme inhibition?
Root Causes:
- Protein Flexibility: Active-site residues may adopt unmodeled conformations .
- Solvent Effects: Docking ignores aqueous solvation of hydrophobic pockets .
- Off-Target Binding: Compound may interact with allosteric sites.
Resolution: - Ensemble Docking: Use multiple receptor conformations from MD .
- Thermodynamic Integration: Calculate binding free energies with explicit solvent .
Q. How to interpret variable cytotoxicity across cell lines?
Methodological Approach:
- Transcriptomics: Profile ABC transporter expression (e.g., MDR1 overexpression reduces intracellular concentration) .
- Metabolomic Profiling: Identify cell-specific detoxification pathways (e.g., glutathione conjugation) .
- 3D Spheroid Models: Mimic tumor microenvironments to assess penetration efficacy .
Q. What computational tools predict metabolic liabilities of the 4-methoxyphenoxy group?
Methodological Answer:
- ADMET Predictor: Simulate phase I metabolism (e.g., O-demethylation by CYP3A4) .
- SwissADME: Flag substructures prone to glucuronidation .
- In Silico Metabolite Prediction (Meteor Nexus): Generate likely metabolites for LC-MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
